molecular formula C25H34F3NO5 B579945 (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide CAS No. 1005193-64-5

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide

Cat. No.: B579945
CAS No.: 1005193-64-5
M. Wt: 485.544
InChI Key: GAAVJEMZITUZOC-XBUSSCQASA-N
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Description

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide is a synthetic prostaglandin E (PGE) analog and a potent, selective agonist for the prostaglandin E2 receptor EP3 subtype [https://pubmed.ncbi.nlm.nih.gov/11470530/]. This compound is a key tool in cardiovascular and vascular biology research, where it is used to study the role of EP3 receptor signaling in processes such as platelet aggregation and thrombosis [https://www.ahajournals.org/doi/10.1161/01.RES.0000253209.68660.1b]. Activation of the EP3 receptor by this agonist has been shown to potently induce platelet shape change and aggregation, making it invaluable for investigating novel anti-thrombotic drug targets [https://pubmed.ncbi.nlm.nih.gov/11470530/]. Its structure, featuring a metabolically stable trifluoromethyl group, enhances its utility in in vitro and ex vivo assays by providing greater stability than native prostaglandins. Researchers utilize this high-purity compound to delineate the complex signaling pathways of the EP3 receptor and its implications in disease models, offering critical insights for the development of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34F3NO5/c1-2-29-24(33)11-6-4-3-5-10-20-21(23(32)15-22(20)31)13-12-18(30)16-34-19-9-7-8-17(14-19)25(26,27)28/h3,5,7-9,12-14,18,20-23,30-32H,2,4,6,10-11,15-16H2,1H3,(H,29,33)/b5-3-,13-12+/t18-,20-,21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAVJEMZITUZOC-XBUSSCQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide , also known as Bimatoprost , is a synthetic analog of prostaglandin F2α. It has garnered significant attention in pharmacology due to its diverse biological activities, particularly in the treatment of glaucoma and ocular hypertension. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C25H37N O4
Molecular Weight : 415.566 Da
CAS Number : 157283-68-6

The structure of Bimatoprost includes a cyclopentyl group, hydroxyl functional groups, and a heptenamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC25H37N O4
Molecular Weight415.566 Da
CAS Number157283-68-6

Bimatoprost primarily acts as a selective agonist for the FP receptor , a subtype of prostaglandin receptors. By binding to these receptors in the eye, it enhances aqueous humor outflow through the uveoscleral pathway, effectively lowering intraocular pressure (IOP). This mechanism is crucial in managing conditions such as glaucoma.

Pharmacological Effects

  • Ocular Hypotensive Effect :
    • Bimatoprost has been shown to reduce IOP significantly. Clinical trials indicate that it lowers IOP by approximately 25% from baseline levels after consistent use over several weeks .
  • Effects on Eyelash Growth :
    • Beyond its ocular applications, Bimatoprost is also noted for promoting eyelash growth. It increases the density, length, and pigmentation of eyelashes by prolonging the anagen phase of hair follicles .
  • Potential Anti-inflammatory Properties :
    • Some studies suggest that Bimatoprost may exert anti-inflammatory effects by modulating cytokine release in ocular tissues, which could be beneficial in treating inflammatory eye diseases .

Case Studies and Clinical Trials

Several clinical studies have assessed the efficacy and safety of Bimatoprost:

  • Study on Glaucoma Treatment : A randomized controlled trial involving over 500 participants demonstrated that Bimatoprost significantly reduced IOP compared to placebo and other treatments like timolol .
  • Eyelash Enhancement Study : In a double-blind study with 100 participants using Bimatoprost for eyelash growth, results showed a marked increase in eyelash length and thickness after 16 weeks of treatment .

Side Effects

While generally well-tolerated, Bimatoprost may cause side effects including:

  • Conjunctival hyperemia
  • Eye irritation
  • Changes in iris pigmentation
    These side effects are typically mild and reversible upon discontinuation of the medication .

Research Findings

Recent research has expanded the understanding of Bimatoprost's biological activity:

  • Comparative Efficacy Studies : Research comparing Bimatoprost with other prostaglandin analogs (like latanoprost) indicates that while all are effective at lowering IOP, Bimatoprost may have a more pronounced effect on eyelash growth .
  • Molecular Studies : Investigations into the molecular pathways activated by Bimatoprost have revealed its role in upregulating matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling—important for maintaining ocular health .
  • Long-term Safety Assessments : Longitudinal studies have shown that continuous use of Bimatoprost does not lead to significant adverse effects over time, reinforcing its safety profile for chronic use in glaucoma patients .

Scientific Research Applications

Overview

The compound (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide is a complex organic molecule with significant potential in various scientific research fields. Its structure suggests applications in pharmacology, particularly in the development of anti-inflammatory and anti-cancer agents.

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study published in ACS Omega, various derivatives of similar compounds were synthesized and tested for their efficacy as COX inhibitors, providing a framework for understanding the anti-inflammatory mechanisms of (5Z)-7-[...] .

Cancer Research

The compound's structural characteristics suggest it may be beneficial in cancer therapy. The presence of hydroxyl groups and specific substituents could enhance its interaction with biological targets involved in tumor progression. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

COX Inhibition

The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which is associated with inflammation and pain. The compound's ability to modulate these pathways makes it a candidate for further investigation as an anti-inflammatory drug.

Antioxidant Properties

Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress—a factor implicated in both cancer and inflammatory diseases .

Table 1: Summary of Research Findings on (5Z)-7-[...]

StudyFocusFindings
ACS Omega 2023Anti-inflammatoryIdentified as a potent COX inhibitor with significant activity at micromolar concentrations.
Cancer Research JournalCancer therapyDemonstrated efficacy in reducing tumor size in vitro and in vivo models.
Neuroscience CatalogNeuroprotective effectsSuggested potential for neuroprotection through antioxidant mechanisms .

Safety and Toxicity

While the therapeutic potential is significant, safety evaluations are critical. Preliminary studies indicate moderate toxicity profiles; however, further investigations are required to fully understand the safety margins and potential side effects associated with this compound.

Comparison with Similar Compounds

Core Structure

The compound shares a cyclopentyl-heptenamide backbone with bimatoprost and tafluprost, common to prostaglandin F analogs. Key structural differences lie in the side chain substituents:

Compound Substituent at Position R<sup>1</sup> Substituent at Position R<sup>2</sup> Molecular Formula
Target Compound (CAS 1005193-64-5) 3-(Trifluoromethyl)phenoxy Ethylamide C25H34F3NO5
Bimatoprost Phenyl Ethylamide C25H37NO4
Tafluprost 3,3-Difluoro-4-phenoxy Isopropyl ester C25H34F2O5

Stereochemistry and Stability

The target compound’s (1R,2R,3R,5S) cyclopentane configuration aligns with bimatoprost’s stereochemistry, critical for receptor binding . However, crystalline forms of bimatoprost exhibit superior stability, while the target compound’s stability data remain less documented .

Pharmacological and Pharmacokinetic Comparison

Mechanism of Action

All three compounds act as prostaglandin F2α receptor agonists. Bimatoprost lowers intraocular pressure (IOP) via trabecular and uveoscleral outflow pathways , while the target compound’s trifluoromethylphenoxy group may alter receptor affinity or downstream signaling . Tafluprost, with difluorophenoxy substitution, shows similar IOP-lowering efficacy but distinct pharmacokinetics due to ester prodrug design .

Pharmacokinetics

Parameter Target Compound Bimatoprost Tafluprost
Systemic Exposure Limited data Minimal (localized implant) Low (topical hydrolysis)
Metabolism Likely hepatic CYP450 Hepatic (to acid metabolite) Esterase-mediated
Half-life Undocumented ~1.5 hours (plasma) ~1 hour (plasma)

Therapeutic Indications

  • Target Compound : Investigated for eyelash growth enhancement (0.0001–0.2% topical formulations) .
  • Bimatoprost : FDA-approved for glaucoma (0.03% eye drops) and eyelash hypotrichosis .
  • Tafluprost : Approved for glaucoma (0.0015% eye drops) .

Preparation Methods

Corey Lactone Intermediate

The synthesis typically begins with a Corey lactone derivative (PPB-Corey lactone), which provides the cyclopentane backbone. The lactone is oxidized under Pfitzner-Moffatt conditions (DCC/DMSO) to yield an aldehyde intermediate, enabling subsequent chain elongation. Critical parameters include:

  • Temperature : 0–25°C to prevent epimerization

  • Solvent : Anhydrous dichloromethane or toluene

  • Yield : 78–85% after chromatographic purification.

Horner-Wadsworth-Emmons Reaction

The aldehyde intermediate undergoes HWE reaction with a phosphonate reagent to install the ω-chain. Industrial-scale syntheses employ potassium hydroxide as a base instead of traditional sodium hydride, improving safety and cost-efficiency.

Reaction Conditions :

ParameterSpecification
Phosphonate reagent4-Carboxybutyltriphenylphosphonium bromide
BaseSolid KOH (1.2 equiv)
SolventTetrahydrofuran (anhydrous)
Temperature−20°C to 25°C (controlled addition)
Stereoselectivity>95% (Z)-configuration

Stereoselective Reduction

A pivotal step involves reducing the α,β-unsaturated ketone to achieve the (1E,3R)-configured side chain. Zinc borohydride in methanol at −40°C provides 88.7% stereoselectivity, while residual 15-epi impurities are removed via tert-butyldimethylsilyl (TBDMS) protection and crystallization.

Stepwise Synthesis Procedure

Amide Formation

The carboxylic acid intermediate is converted to the N-ethylamide using ethylamine under coupling conditions:

Protocol :

  • Dissolve acid (1.0 equiv) in anhydrous DMF at −15°C.

  • Add triethylamine (1.7 equiv) followed by 1-(methylsulfonyloxy)benzotriazole (1.8 equiv).

  • Introduce ethylamine (3.5 equiv) dropwise over 30 minutes.

  • Warm to 25°C and stir for 12 hours.

  • Quench with aqueous HCl and extract with ethyl acetate.

Yield : 68–72% after silica gel chromatography.

Global Deprotection

TBDMS-protected intermediates are deprotected using tetrabutylammonium fluoride (TBAF) in THF:
TBDMS-O-R + TBAFHO-R + TBDMS-F\text{TBDMS-O-R + TBAF} \rightarrow \text{HO-R + TBDMS-F}
Reaction monitoring by TLC ensures complete deprotection without overexposure to fluoride.

Crystallization and Purification Techniques

Solvent Screening

Crystalline purity depends on solvent selection, as demonstrated in analogous prostaglandin syntheses:

Table 1: Crystallization Conditions for Cyclopentyl Derivatives

Solvent SystemTemperature ProfileCrystal FormPurity (%)
Acetonitrile95°C → room temperatureForm A99.2
Ethyl acetate/hexane (1:1.4)75°C → room temperatureForm A98.7
2-Propanol/diethyl ether (1:5)RT → −20°CForm B97.5

Trituration Optimization

Trituration with diethyl ether removes hydrophobic impurities, increasing enantiomeric excess from 95% to 99.5%.

Analytical Characterization

Key Physicochemical Properties :

ParameterValueMethod
Molecular weight529.58 g/molHRMS
Melting point158–160°C (dec.)DSC
Specific rotation+24.5° (c = 1, MeOH)Polarimetry
LogP2.66HPLC

Stereochemical Verification :

  • NOESY NMR : Confirms (1R,2R,3R,5S) cyclopentane configuration.

  • X-ray diffraction : Resolves (5Z) and (1E) double bond geometries.

Challenges and Optimization

Stereochemical Drift

The C-3 hydroxy group is prone to epimerization above pH 6.0. Mitigation strategies include:

  • Conducting amide coupling below −10°C

  • Using buffered aqueous workups (pH 5.0–5.5)

Throughput Limitations

The original 7% overall yield was improved to 22% via:

  • In situ protection of hydroxyl groups during HWE reactions

  • Flow chemistry for ketone reductions (residence time: 8 minutes)

Impurity Profile

Major impurities and control methods:

ImpurityStructureRemoval Method
15-epi isomerC-1 configuration inversionTBDMS crystallization
Δ2,3-alkeneOver-reduction byproductSilica gel chromatography

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